1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide
概要
説明
DY 268 is a trisubstituted-pyrazol carboamide-based compound that acts as a potent antagonist of the farnesoid X receptor (FXR) with an IC50 of 7.5 nM . FXR is a nuclear receptor involved in regulating bile acid homeostasis, lipid metabolism, and glucose control.
科学的研究の応用
DY 268 has garnered interest in drug-induced liver injury (DILI) research . Its potential applications extend beyond the liver, as FXR plays a role in metabolic regulation, inflammation, and bile acid signaling. Further studies may reveal additional therapeutic uses.
作用機序
DY 268 の作用機序は、FXR の拮抗作用を伴います。FXR に結合することで、胆汁酸代謝、脂質恒常性、グルコース調節に関連する遺伝子発現を調節します。DY 268 によって影響を受ける分子標的と経路は、さらなる調査が必要です。
6. 類似化合物の比較
具体的な類似化合物はリストされていませんが、DY 268 のユニークな点は、細胞毒性またはアゴニスト活性なしに強力な FXR 拮抗作用があることです 。研究者は、関連する化合物を調査して、比較効果を理解する可能性があります。
生化学分析
Biochemical Properties
DY-268 plays a significant role in biochemical reactions by interacting with the Farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism . The nature of these interactions is antagonistic, meaning that DY-268 binds to FXR and inhibits its activity .
Cellular Effects
In cellular processes, DY-268 impacts various types of cells by influencing cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . By inhibiting FXR, DY-268 can alter the expression of genes regulated by this receptor, potentially impacting metabolic processes within the cell .
Molecular Mechanism
At the molecular level, DY-268 exerts its effects by binding to the Farnesoid X receptor (FXR) and inhibiting its activity . This binding interaction can lead to changes in gene expression and potentially affect enzyme activation or inhibition .
Metabolic Pathways
DY-268 is involved in metabolic pathways through its interaction with the Farnesoid X receptor (FXR), which regulates the expression of genes involved in lipid and glucose metabolism
化学反応の分析
DY 268 は、細胞ベースのアッセイで IC50 値が 468 nM で FXR のトランス活性化を阻害します 。詳細な反応は文書化されていませんが、酸化、還元、置換などのさまざまな変換を受ける可能性があります。一般的な試薬と条件は公表されていません。
4. 科学研究への応用
DY 268 は、薬物誘発性肝障害 (DILI) の研究で注目を集めています 。FXR は代謝調節、炎症、胆汁酸シグナル伝達において役割を果たすため、その潜在的な用途は肝臓を超えています。さらなる研究により、追加の治療用途が明らかになる可能性があります。
類似化合物との比較
While specific similar compounds are not listed, DY 268’s uniqueness lies in its potent FXR antagonism without cytotoxicity or agonist activity . Researchers may explore related compounds to understand their comparative effects.
準備方法
残念ながら、DY 268 の具体的な合成経路および反応条件は、文献では容易には入手できません。トリス置換ピラゾラミドとして合成され、正確な合成経路を明らかにするためには、さらなる研究が必要です。
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-3-(4-methylphenyl)pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O5S/c1-21-7-10-24(11-8-21)29-27(20-33(32-29)19-23-5-4-6-26(17-23)38-3)30(35)31-25-12-9-22(2)28(18-25)40(36,37)34-13-15-39-16-14-34/h4-12,17-18,20H,13-16,19H2,1-3H3,(H,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPAAPFKIEUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DY268 interact with its target, and what are the downstream effects?
A1: DY268 acts as a potent and selective antagonist of the Farnesoid X Receptor (FXR) [, ]. FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose regulation. By antagonizing FXR, DY268 blocks the receptor's activity, preventing the binding of endogenous ligands like bile acids and subsequent downstream signaling events.
Q2: Can you explain the research demonstrating DY268's selectivity for FXR?
A2: A study used reporter cell lines expressing various nuclear receptors, including FXR, Liver X Receptors (LXRs), Constitutive Androstane Receptor (CAR), and Retinoid-related Orphan Receptor gamma (RORγ) []. This research demonstrated that DY268 exhibited high selectivity for FXR, showing minimal to no activity on other tested nuclear receptors. This selectivity is crucial for understanding its specific effects on FXR-mediated pathways without significantly influencing other nuclear receptor signaling.
Q3: How was DY268 used to investigate the role of deoxycholic acid (DCA) in cardiovascular function?
A3: Researchers investigating the impact of DCA, a secondary bile acid, on cardiovascular parameters employed DY268 []. They found that DCA increased blood pressure and heart rate in rats. Administering DY268 alongside DCA did not significantly diminish these effects, suggesting that DCA's influence on blood pressure might not be solely mediated through FXR activation. This finding highlights the complexity of DCA's actions and the potential involvement of additional pathways beyond FXR.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。